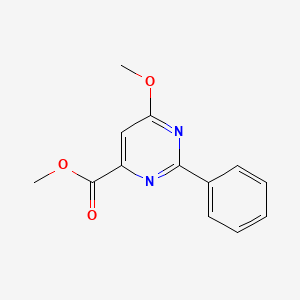
Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate
Übersicht
Beschreibung
“Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate” is a chemical compound with the CAS Number: 1242268-01-4 . It has a molecular weight of 244.25 and its IUPAC name is methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate .
Molecular Structure Analysis
The InChI code of the compound is1S/C13H12N2O3/c1-17-11-8-10 (13 (16)18-2)14-12 (15-11)9-6-4-3-5-7-9/h3-8H,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate” is a solid substance . It has a melting point of 112 - 114 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Liquid Crystal Properties
Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate has been studied for its liquid crystal properties. Compounds with methyl and methoxy groups, similar to this compound, have been found to be nematic liquid crystals with a mesophase range of 30-50°C, while hydroxy derivatives are smectic liquid crystals. These findings suggest potential applications in the field of liquid crystal technology (Mikhaleva, 2003).
Antiviral Activity
Compounds related to Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate have been studied for their antiviral properties. Derivatives of this compound have shown inhibitory activity against DNA viruses like herpes simplex and cytomegalovirus, and some derivatives markedly inhibited retrovirus replication in cell culture (Hocková et al., 2003).
Dihydrofolate Reductase Inhibitors
Studies have shown that pyrimidine derivatives, similar to Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate, act as inhibitors of dihydrofolate reductase, an enzyme targeted for antitumor and antimicrobial therapies. These compounds have shown promise as agents against organisms like Pneumocystis carinii and Toxoplasma gondii, and some have displayed potent anticancer activity (Gangjee et al., 1999).
Optical and Electronic Properties
Pyrimidine derivatives have been explored for their nonlinear optical (NLO) properties and potential applications in optoelectronic devices. The study of structural parameters, electronic properties, and NLO characteristics of these compounds provides insights into their suitability for high-tech applications (Hussain et al., 2020).
Acaricidal Activity
Compounds containing pyrimidine structures have been synthesized and evaluated for acaricidal activity. These compounds, including those similar to Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate, have shown effectiveness against agricultural pests, offering potential applications in pest control (Hao et al., 2020).
Antifungal Activity
Pyrido[2,3-d]pyrimidine derivatives have demonstrated significant antifungal activities, suggesting potential applications in the development of new antifungal agents (Hanafy, 2011).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled.
Eigenschaften
IUPAC Name |
methyl 6-methoxy-2-phenylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-17-11-8-10(13(16)18-2)14-12(15-11)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNMGZKALBHAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C(=O)OC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501233140 | |
| Record name | Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate | |
CAS RN |
1242268-01-4 | |
| Record name | Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



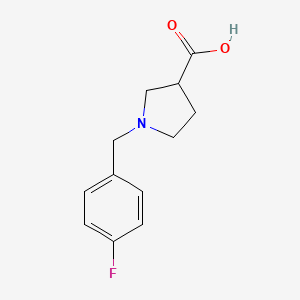
![1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391663.png)
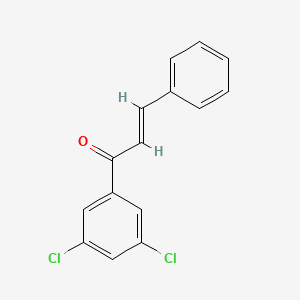
![6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one](/img/structure/B1391667.png)

![[5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1391669.png)
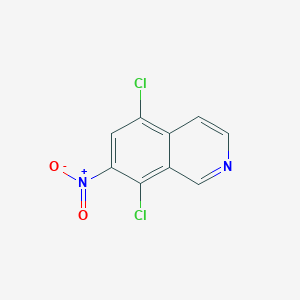
![(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol](/img/structure/B1391672.png)
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1391673.png)
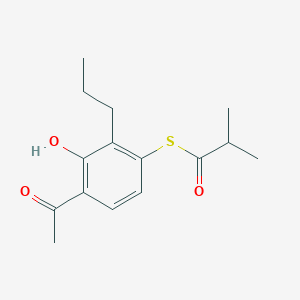
![2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde](/img/structure/B1391677.png)
![N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide](/img/structure/B1391678.png)
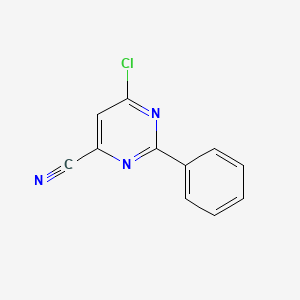
![3-[(2-Methylbenzyl)oxy]azetidine](/img/structure/B1391683.png)